Studies have investigated the in vitro antifungal activity of Cyclohexene, 1-methyl-4-(1-methylethyl)-. One study investigated its effect on various phytopathogenic fungi, showing promise as a potential biocide [1]. Biocides are substances used to kill microorganisms. This research suggests further exploration into its antifungal properties could be beneficial.
[1] Elshafie, H. S., et al. (2012). In vitro antifungal activity of Burkholderia gladioli pv. agaricicola against some phytopathogenic fungi. International journal of molecular sciences, 13(12), 16291-16302.
Cyclohexene, 1-methyl-4-(1-methylethyl)-, commonly known as p-Menth-1-ene or (+)-p-Menth-1-ene, is an organic compound with the molecular formula and a molecular weight of approximately 138.25 g/mol. It is a colorless liquid with a characteristic odor, often associated with citrus and mint. This compound is a bicyclic monoterpene and is classified under the category of alkenes due to the presence of a double bond in its cyclohexane structure. The compound has various stereoisomers, with the (R)-enantiomer being particularly noted for its distinct properties and applications .
Cyclohexene, 1-methyl-4-(1-methylethyl)- exhibits various biological activities. It has been studied for its potential antimicrobial properties and is known to have insecticidal effects. Additionally, it may act as a natural flavoring agent due to its pleasant aroma and has been investigated for its role in plant defense mechanisms against herbivores .
Several methods exist for synthesizing cyclohexene, 1-methyl-4-(1-methylethyl)-:
These methods allow for both natural and synthetic production of the compound, catering to different industrial needs .
Cyclohexene, 1-methyl-4-(1-methylethyl)- has a variety of applications:
Studies on cyclohexene, 1-methyl-4-(1-methylethyl)- have focused on its interactions with biological systems. Research indicates that it may interact with specific receptors in plants and insects, influencing growth or behavior. Additionally, its potential effects on human health have been evaluated concerning inhalation exposure and dermal absorption, revealing low toxicity levels under normal usage conditions .
Cyclohexene, 1-methyl-4-(1-methylethyl)- shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Limonene | C10H16 | Known for its strong citrus scent; widely used in cleaning products. |
Carvone | C10H14O | A ketone derivative that imparts a minty aroma; used in flavoring and fragrances. |
Myrcene | C10H16 | Found in various essential oils; known for its sedative effects. |
Terpinolene | C10H16 | Exhibits a floral aroma; used in perfumes and as a natural pesticide. |
Cyclohexene, 1-methyl-4-(1-methylethyl)- is unique due to its specific bicyclic structure and distinct aroma profile that differentiates it from other similar compounds. Its applications in flavoring and fragrance industries are particularly prominent compared to others listed .
This comprehensive overview highlights the significance of cyclohexene, 1-methyl-4-(1-methylethyl)- within both industrial applications and biological contexts while showcasing its unique characteristics among similar compounds.
The study of terpenes began in earnest during the 19th century, driven by advancements in organic chemistry and the isolation of volatile compounds from essential oils. Cyclohexene, 1-methyl-4-(1-methylethyl)-, first emerged in scientific literature through the work of pioneers like Otto Wallach, who systematized terpene classification based on isoprene units. Early analyses of mint (Mentha spp.) and citrus oils revealed the presence of p-menthane derivatives, including this compound, which were initially characterized via fractional distillation and chemical degradation.
The compound’s identification in Azadirachta indica and other botanicals highlighted its ecological role as a secondary metabolite, likely serving as a defense mechanism against herbivores or pathogens. By the mid-20th century, advancements in chromatography and spectroscopy enabled precise structural elucidation, confirming its bicyclic framework and stereochemical complexity. Today, its biosynthesis and biotechnological production remain active areas of research, particularly in the context of sustainable flavor and fragrance synthesis.
The systematic naming of cyclohexene, 1-methyl-4-(1-methylethyl)- follows IUPAC guidelines, prioritizing the cyclohexene ring as the parent structure. The substituents—a methyl group at position 1 and an isopropyl group at position 4—yield the full name (R)-4-(isopropyl)-1-methylcyclohexene for the enantiomer with specific stereochemistry. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | $$ \text{C}{10}\text{H}{18} $$ | |
Molecular Weight | 138.25 g/mol | |
IUPAC Name | (R)-4-(isopropyl)-1-methylcyclohexene | |
SMILES | CC1=CCC@@HC(C)C | |
InChIKey | FAMJUFMHYAFYNU-JTQLQIEISA-N |
The compound’s structure comprises a six-membered cyclohexene ring with a double bond between carbons 1 and 2. The methyl and isopropyl groups introduce steric hindrance, influencing its reactivity and physical properties, such as a boiling point of 169.85°C and a density of 0.8457 g/cm³.
Cyclohexene, 1-methyl-4-(1-methylethyl)-, exhibits stereoisomerism due to the chiral center at carbon 4. The (R)-configuration, as in (R)-4-(isopropyl)-1-methylcyclohexene, is the most studied enantiomer, though (S)-forms and diastereomers like (3S,6R)-3-isopropyl-6-methylcyclohexene also exist. These isomers arise from variations in substituent spatial arrangement, significantly altering their chemical behavior and biological activity.
The (R)-enantiomer is predominant in natural sources, while synthetic routes often yield racemic mixtures. Stereochemical purity is critical in applications like flavor chemistry, where enantiomers may exhibit distinct sensory profiles.
Classified as a p-menthane monoterpenoid, cyclohexene, 1-methyl-4-(1-methylethyl)-, belongs to a broader family of cyclic terpenes derived from geranyl pyrophosphate (GPP). Its biosynthesis involves cyclization of GPP via terpene synthases, followed by hydroxylation and redox modifications. As a p-menthane derivative, it shares structural motifs with menthol, limonene, and carvone, compounds renowned for their roles in plant defense and industrial applications.
Within monoterpene chemistry, this compound serves as a model for studying:
Recent decades have witnessed significant advances in understanding cyclohexene, 1-methyl-4-(1-methylethyl)-. Key research themes include:
Studies have elucidated the role of terpene synthases and cytochrome P450 enzymes in constructing its bicyclic framework. For instance, Mentha species employ limonene synthase to generate limonene, a precursor subsequently modified into p-menthane derivatives. Metabolic engineering in Escherichia coli and Saccharomyces cerevisiae has enabled heterologous production, offering eco-friendly alternatives to plant extraction.
Microbial systems, including Gibberella cyanea and Spodoptera litura, hydroxylate or oxidize the compound into derivatives like p-menthene diols and carboxylic acids. These transformations highlight its potential as a scaffold for high-value chemicals in pharmaceuticals and agrochemistry.
The compound’s derivatives, such as p-menthene-8-thiol, exhibit ultra-low odor thresholds (e.g., 0.000034 ng/L in air), making them invaluable in perfumery and food flavoring. Synthetic analogs are explored for enhancing aroma profiles while reducing production costs.
Cyclohexene, 1-methyl-4-(1-methylethyl)- exists as a colorless liquid at standard temperature and pressure [1]. The compound exhibits a characteristic terpene odor, typical of monoterpene hydrocarbons found in essential oils. With a molecular formula of C₁₀H₁₈ and molecular weight of 138.25 g/mol [2] [3], this cyclic alkene is classified under the CAS Registry Number 5502-88-5 [3].
The compound demonstrates a density of 0.813 g/cm³ at 20°C [1], which is notably less than water, making it a lighter-than-water organic liquid. The flash point has been determined to be 43.3°C [1], indicating relatively high volatility and requiring careful handling procedures in laboratory and industrial applications.
Property | Value | Temperature/Conditions |
---|---|---|
Physical State | Liquid | Standard conditions |
Appearance | Colorless | Visual observation |
Density | 0.813 g/cm³ | 20°C |
Molecular Weight | 138.25 g/mol | - |
Flash Point | 43.3°C | Closed cup method |
The compound exhibits a normal boiling point of 176°C at 760 mmHg [1], which is consistent with its molecular weight and structure. This boiling point places it in the range typical for C₁₀ monoterpenes, reflecting the influence of both the cyclohexene ring system and the isopropyl substituent on intermolecular forces.
Phase transition behavior shows the compound remains liquid across a wide temperature range, with no reported solid-liquid transitions at ambient conditions. The critical temperature and pressure values are not available in current literature, though estimates based on molecular structure suggest values comparable to other cyclic terpenes.
Thermodynamic measurements reveal a standard enthalpy of formation estimated at -159.8 ± 3.2 kJ/mol [4], indicating the compound is thermodynamically stable relative to its constituent elements. The heat of vaporization is estimated to be in the range of 35-40 kJ/mol, based on correlations with structurally similar monoterpenes.
The molar heat capacity at constant pressure is estimated to be approximately 280-300 J/mol·K at 298 K, derived from group contribution methods and molecular modeling approaches. This value reflects the compound's molecular complexity and the presence of multiple conformational degrees of freedom in the cyclohexene ring system.
Vapor pressure measurements indicate a value of 1.501 mmHg at 25°C [5], demonstrating moderate volatility at ambient conditions. This vapor pressure is consistent with the compound's use in fragrance applications and its natural occurrence in essential oils where volatility is a desired characteristic.
The temperature dependence of vapor pressure follows typical Clausius-Clapeyron behavior, with vapor pressure increasing exponentially with temperature. The relatively high vapor pressure at room temperature explains the compound's characteristic odor properties and its behavior during distillation processes.
Thermodynamic Property | Value | Reference Method |
---|---|---|
Boiling Point | 176°C (760 mmHg) | Direct measurement |
Heat of Vaporization | 35-40 kJ/mol | Estimated |
Vapor Pressure | 1.501 mmHg | 25°C measurement |
Enthalpy of Formation | -159.8 ± 3.2 kJ/mol | Computational |
The dynamic viscosity of cyclohexene, 1-methyl-4-(1-methylethyl)- varies with temperature, showing values in the range of 0.00082 to 0.00108 Pa·s over the temperature range of 283-373 K [6]. This temperature dependence follows the typical exponential decrease observed in liquid hydrocarbons, reflecting reduced intermolecular interactions at elevated temperatures.
The viscosity behavior is influenced by the cyclohexene ring structure and the branched isopropyl group, which affect molecular packing and rotational freedom. Compared to linear alkenes of similar molecular weight, the cyclic structure typically results in slightly higher viscosity values due to restricted molecular motion.
The diffusion coefficient in air is estimated to be approximately 0.06-0.08 cm²/s at 298 K and atmospheric pressure, based on molecular size and collision cross-section calculations. This value is consistent with other monoterpenes of similar molecular weight and reflects the compound's moderate molecular size and spherical-like geometry.
Binary diffusion coefficients in other gas phases would be expected to follow similar trends, with values scaling approximately with the square root of the reduced mass of the collision partners and inversely with collision cross-sections. The diffusion behavior is important for understanding the compound's transport in atmospheric processes and industrial applications.
The refractive index of cyclohexene, 1-methyl-4-(1-methylethyl)- is estimated to be in the range of 1.46-1.48 at the sodium D-line (589.3 nm), based on correlations with similar cyclic alkenes and monoterpenes. This value reflects the compound's moderate polarizability and electron density distribution.
The refractive index provides important information for optical applications and quality control in industrial processes. The value is consistent with other terpene hydrocarbons and indicates typical dispersion characteristics for organic compounds in this class.
The compound exists in enantiomeric forms, with the (R)-(+) isomer (CAS 1195-31-9) exhibiting positive optical rotation [2]. The magnitude of optical rotation depends on the specific enantiomer and measurement conditions, with values typically ranging from +20° to +40° for the (R)-form at standard conditions.
This optical activity is a consequence of the chiral center at the carbon bearing the isopropyl group, making the compound valuable for studies of stereochemical effects and chiral recognition processes. The racemic mixture shows no net optical rotation due to equal contributions from both enantiomers.
Cyclohexene, 1-methyl-4-(1-methylethyl)- exhibits extremely low water solubility, with values estimated to be less than 10 mg/L at 25°C [7]. This hydrophobic behavior is characteristic of monoterpene hydrocarbons and reflects the absence of polar functional groups capable of hydrogen bonding with water molecules.
In contrast, the compound shows excellent miscibility with ethanol and other alcoholic solvents, making it compatible with fragrance formulations and essential oil applications. The compound is also completely miscible with hexane, cyclohexane, and other nonpolar hydrocarbon solvents, following the "like dissolves like" principle.
The solubility behavior can be understood through Hansen solubility parameters, where the compound's predominantly hydrocarbon character results in high solubility in nonpolar media and very limited solubility in polar, protic solvents.
Solvent | Solubility | Behavior |
---|---|---|
Water | <10 mg/L | Very low, hydrophobic |
Ethanol | Miscible | High compatibility |
Hexane | Miscible | Complete miscibility |
Cyclohexane | Miscible | Excellent solvent |
The octanol-water partition coefficient for cyclohexene, 1-methyl-4-(1-methylethyl)- shows log P values in the range of 3.39-4.73 [8] [5], indicating highly lipophilic character. This corresponds to partition coefficients (P) of approximately 2,450-5,370, demonstrating strong preference for the organic phase in two-phase systems.
These high partition coefficient values classify the compound as highly lipophilic, with significant implications for environmental fate, bioaccumulation potential, and pharmaceutical applications. The log P values are consistent with other monoterpene hydrocarbons and reflect the compound's predominantly hydrocarbon structure.
The distribution behavior in various solvent systems follows predictable patterns based on polarity matching. In biphasic systems containing water and organic solvents, the compound partitions almost exclusively into the organic phase, with distribution ratios often exceeding 1000:1 in favor of the nonpolar phase.
This distribution behavior is crucial for extraction processes, environmental modeling, and understanding the compound's behavior in biological systems. The high lipophilicity suggests potential for bioaccumulation in fatty tissues and preferential solubilization in lipid membranes.
Parameter | Value | Implication |
---|---|---|
log P (octanol/water) | 3.39-4.73 | Highly lipophilic |
Partition Coefficient | 2,450-5,370 | Strong organic phase preference |
Distribution Character | Hydrophobic | Low water affinity |
Bioaccumulation Potential | High | Environmental concern |
Flammable;Irritant;Health Hazard;Environmental Hazard